molecular formula C13H23NO2 B2726279 Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate CAS No. 2287342-94-1

Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate

Cat. No.: B2726279
CAS No.: 2287342-94-1
M. Wt: 225.332
InChI Key: QGJQSKXRLVSZHW-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a tert-butyl group, a methyl group, and a tetrahydropyridinyl group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate can be achieved through esterification reactions. One common method involves the reaction of 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of molecular sieves or other drying agents can help remove water formed during the esterification process, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Hydrolysis: 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid and tert-butyl alcohol.

    Reduction: 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with biological targets to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-methylpropanoate: Lacks the tetrahydropyridinyl group, making it less complex and potentially less biologically active.

    2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoic acid: The carboxylic acid form of the compound, which may have different reactivity and biological properties.

    Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)butanoate: A similar ester with a longer carbon chain, which may affect its physical and chemical properties.

Uniqueness

Tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate is unique due to the presence of the tetrahydropyridinyl group, which can impart specific biological activities and interactions

Properties

IUPAC Name

tert-butyl 2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)13(4,5)10-6-8-14-9-7-10/h6,14H,7-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJQSKXRLVSZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C1=CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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